4-Butoxy-1-fluoro-2-nitrobenzene
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Overview
Description
4-Butoxy-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzene, substituted with butoxy, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-1-fluoro-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-butoxy-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-1-fluoro-2-nitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Reduction: 4-Butoxy-1-fluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Butoxy-1-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
4-Butoxy-1-fluoro-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butoxy-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the fluoro and butoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological processes and chemical reactions, making the compound valuable for research and development.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-1-chloro-2-nitrobenzene
- 4-Butoxy-1-bromo-2-nitrobenzene
- 4-Butoxy-1-iodo-2-nitrobenzene
Uniqueness
4-Butoxy-1-fluoro-2-nitrobenzene is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to other halogenated derivatives. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
4-butoxy-1-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-2-3-6-15-8-4-5-9(11)10(7-8)12(13)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSPJGNRHRZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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